(3,4-difluorophenyl)(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3,4-difluorophenyl)(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone
is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a piperidine ring and a difluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring, a piperidine ring, and a difluorophenyl group . The imidazole ring is a five-membered heterocyclic moiety with two nitrogen atoms . The piperidine ring is a six-membered ring with one nitrogen atom. The difluorophenyl group consists of a phenyl ring with two fluorine atoms attached .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis of Piperidin-4-yl Methanone Derivatives : Zheng Rui conducted research on the synthesis of a related compound, (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, using piperidine-4-carboxylic acid and ethyl carbonochloridate. This synthesis involves amidation, Friedel-Crafts acylation, and hydration, achieving an overall yield of 62.4% (Zheng, 2010).
- Antimicrobial Activity of Oxime Derivatives : A study by L. Mallesha and K. Mohana on 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives found that these compounds exhibit significant antimicrobial activity against various bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Biological Activities
- Histamine H(3)-Receptor Antagonists : Research by G. Meier et al. explored the influence of replacing imidazole with a piperidine moiety in various histamine H(3)-receptor antagonists. Although this modification led to a loss of affinity in many compounds, it successfully maintained in vitro affinities in some ether derivatives, highlighting the potential for developing new histamine receptor antagonists (Meier et al., 2001).
- CB1 Cannabinoid Receptor Interaction : A study by J. Shim et al. on the molecular interaction of an antagonist with the CB1 cannabinoid receptor provides insights into the steric and electrostatic factors influencing receptor binding. This research contributes to understanding how chemical modifications affect receptor interactions, potentially informing the design of new therapeutic agents (Shim et al., 2002).
Structural and Theoretical Studies
- Crystal Structure and DFT Calculations : The crystal structure and DFT calculations of related compounds have been conducted to understand their molecular configurations and electronic properties. Studies like those by C. S. Karthik et al. offer valuable insights into the structural, thermal, and optical properties of such compounds, facilitating the development of materials with tailored properties for various applications (Karthik et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
(3,4-difluorophenyl)-[4-[(2-ethylimidazol-1-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N3O/c1-2-17-21-7-10-23(17)12-13-5-8-22(9-6-13)18(24)14-3-4-15(19)16(20)11-14/h3-4,7,10-11,13H,2,5-6,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBAJXFUZVIJQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC2CCN(CC2)C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.